N-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-thiophenecarboxamide
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Overview
Description
N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE is a compound that features a thiophene ring system, which is a five-membered ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE typically involves the condensation of thiophene derivatives with piperazine. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated thiophenes .
Scientific Research Applications
N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of thiophene and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H19N3O2S2 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2S2/c20-15(13-3-1-11-22-13)17-5-6-18-7-9-19(10-8-18)16(21)14-4-2-12-23-14/h1-4,11-12H,5-10H2,(H,17,20) |
InChI Key |
BOXSLRBGWLCOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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